

CTA056: A Selective ITK Tyrosine Kinase Inhibitor for T-Cell Malignancies

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Compound of Interest

Compound Name: CTA056

Cat. No.: B15576686

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Abstract

Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical mediator of T-cell receptor (TCR) signaling. Its role in the activation, proliferation, and differentiation of T-cells has made it a compelling therapeutic target for T-cell malignancies and autoimmune diseases. **CTA056**, a novel small molecule inhibitor, has demonstrated high selectivity and potent inhibitory activity against Itk. This technical guide provides a comprehensive overview of **CTA056**, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a review of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development who are interested in the therapeutic potential of targeting Itk with selective inhibitors like **CTA056**.

Introduction to CTA056

CTA056, with the chemical name 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, was identified through the screening of a 9600-compound combinatorial solution-phase library.^{[1][2]} Subsequent molecular modeling and structure-activity relationship (SAR) studies led to its optimization as a potent and selective inhibitor of Itk.^[1] **CTA056** binds to the ATP-binding pocket of the Itk kinase domain, thereby preventing the phosphorylation of its downstream substrates and disrupting the TCR signaling

cascade.[1] This inhibitory action leads to the suppression of malignant T-cell growth and the induction of apoptosis.[1][2]

Quantitative Data: Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. **CTA056** has been profiled against a panel of kinases to determine its inhibitory activity and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase	IC50 (μM)	Kinase Family
Itk	0.1	Tec
Btk	0.4	Tec
Etk	5	Tec
Src	1.2	Src
Yes	>10	Src
Lyn	>10	Src
Axl	>10	Receptor Tyrosine Kinase
Mer	>10	Receptor Tyrosine Kinase
EGFR	>10	Receptor Tyrosine Kinase
Abl	>10	Abl
Mkk1	>10	MAP Kinase Kinase
PDK1	>10	AGC Kinase
Akt	>10	AGC Kinase

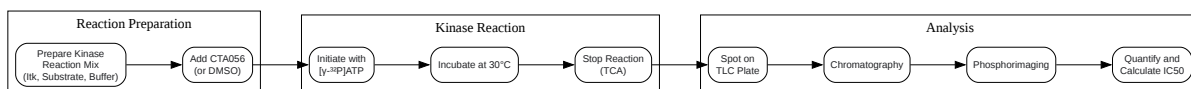
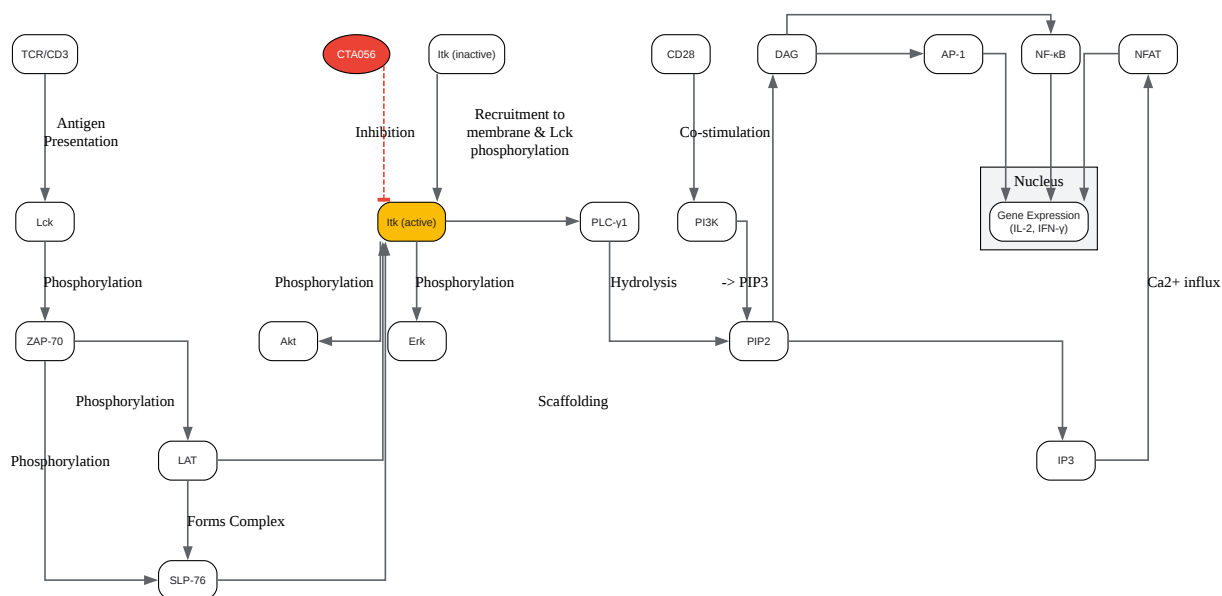
Data compiled from multiple sources.[1][3]

Mechanism of Action and Signaling Pathways

Upon engagement of the T-cell receptor (TCR) with an antigen-MHC complex, a signaling cascade is initiated that is crucial for T-cell activation. Itk plays a pivotal role in this pathway.

Itk Signaling Pathway

The following diagram illustrates the central role of Itk in the TCR signaling cascade and the mechanism of inhibition by **CTA056**.



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